molecular formula C26H27N3O4 B14987022 methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate

methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate

Cat. No.: B14987022
M. Wt: 445.5 g/mol
InChI Key: LJFJGOUGDIEQHH-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a phthalazinone core, a benzoate ester, and a dimethylphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phthalazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the dimethylphenyl group: This step involves the Friedel-Crafts acylation of the phthalazinone core with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride and a base such as pyridine.

    Formation of the benzoate ester: Finally, the acetylated intermediate is reacted with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

Methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests potential interactions with proteins involved in inflammatory pathways, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative with applications in local anesthetics.

    Phthalazinone derivatives: Compounds with similar core structures used in various therapeutic areas.

    Dimethylphenyl derivatives: Compounds with similar aromatic substituents used in organic synthesis and drug development.

Uniqueness

Methyl 4-({[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetyl}amino)benzoate stands out due to its combination of a phthalazinone core, a benzoate ester, and a dimethylphenyl group, which confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 4-[[2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H27N3O4/c1-16-8-9-17(2)22(14-16)24-20-6-4-5-7-21(20)25(31)29(28-24)15-23(30)27-19-12-10-18(11-13-19)26(32)33-3/h8-14H,4-7,15H2,1-3H3,(H,27,30)

InChI Key

LJFJGOUGDIEQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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